molecular formula C7H2ClF5O2S B2795700 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride CAS No. 2375261-62-2

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B2795700
CAS No.: 2375261-62-2
M. Wt: 280.59
InChI Key: YJRFNBFGJZBGER-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H2ClF5O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,6-difluorobenzenesulfonyl chloride. The process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the two fluorine atoms, which enhance its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific properties.

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRFNBFGJZBGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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